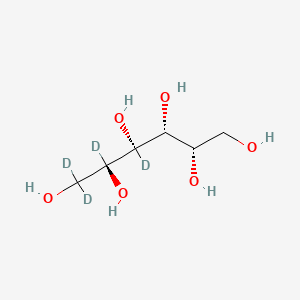
D-Sorbitol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Sorbitol-d4: is a deuterium-labeled form of D-Sorbitol, a six-carbon sugar alcohol. The deuterium labeling involves replacing some of the hydrogen atoms in the molecule with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Sorbitol-d4 can be synthesized through the reduction of glucose using deuterium-labeled reducing agents. The reaction typically involves the use of deuterium gas (D2) or deuterium-labeled sodium borohydride (NaBD4) as the reducing agent. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the sorbitol molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the catalytic hydrogenation of glucose in the presence of deuterium gas. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields of the deuterium-labeled product .
Chemical Reactions Analysis
Types of Reactions: D-Sorbitol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions involving this compound often use deuterium-labeled reducing agents such as NaBD4.
Substitution: Substitution reactions can be performed using various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield deuterium-labeled aldehydes or ketones, while reduction reactions typically produce deuterium-labeled alcohols .
Scientific Research Applications
Chemistry: D-Sorbitol-d4 is used as a tracer in metabolic studies to investigate the pathways and mechanisms of glucose metabolism. Its deuterium labeling allows researchers to track the movement and transformation of the compound within biological systems .
Biology: In biological research, this compound is used to study the effects of deuterium on cellular processes. It is also employed in studies of enzyme kinetics and protein-ligand interactions, where its unique properties provide valuable insights into the mechanisms of these processes .
Medicine: this compound is used in medical research to explore the pharmacokinetics and pharmacodynamics of drugs. Its deuterium labeling allows for precise tracking of drug metabolism and distribution within the body, aiding in the development of more effective and targeted therapies .
Industry: In industrial applications, this compound is used as a stabilizing excipient and isotonicity agent in pharmaceutical formulations. Its unique properties make it suitable for use in various products, including sweeteners, humectants, and thickeners .
Mechanism of Action
D-Sorbitol-d4 exerts its effects through its interaction with various molecular targets and pathways. In metabolic studies, it acts as a substrate for enzymes involved in glucose metabolism, allowing researchers to track the movement and transformation of the compound within biological systems. The deuterium labeling provides a unique advantage by allowing for precise tracking and quantification of the compound .
Comparison with Similar Compounds
D-Mannitol: Another six-carbon sugar alcohol, D-Mannitol differs from D-Sorbitol in the orientation of the hydroxyl group on carbon 2.
D-Xylitol: A five-carbon sugar alcohol, D-Xylitol is used as a sugar substitute and has applications in food and pharmaceutical industries.
Uniqueness of D-Sorbitol-d4: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for precise tracking and quantification of the compound in metabolic studies, making it a valuable tool for researchers .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1,1,2,3-tetradeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,3D,5D |
InChI Key |
FBPFZTCFMRRESA-ASHSYJKHSA-N |
Isomeric SMILES |
[2H][C@]([C@@H]([C@H](CO)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


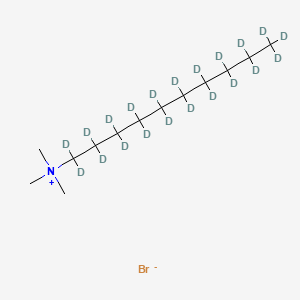
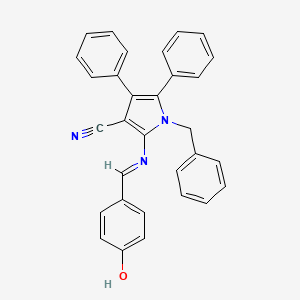
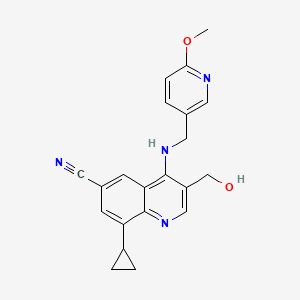
![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
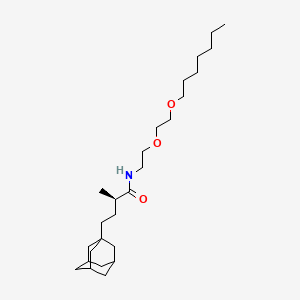
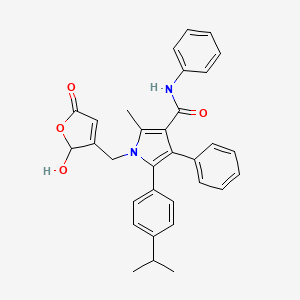
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
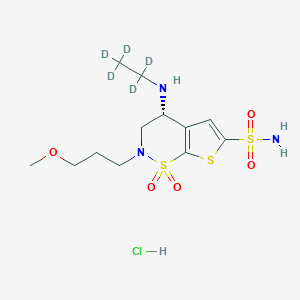
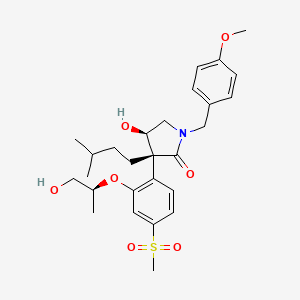
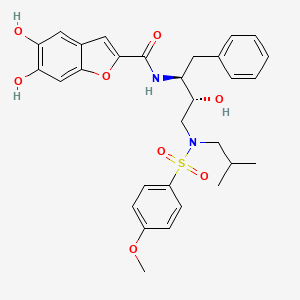
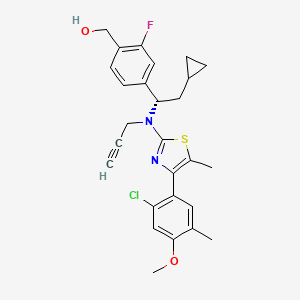
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
